2-(1,3-Dioxan-2-ylethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-10-12-5-2-1-4-11(12)6-7-13-15-8-3-9-16-13/h1-2,4-5,13H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWZKIVVJBJSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273608 | |
| Record name | 2-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-27-0 | |
| Record name | 2-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1,3 Dioxan 2 Ylethyl Benzonitrile and Analogues
Retrosynthetic Analysis of 2-(1,3-Dioxan-2-ylethyl)benzonitrile
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and interconverting functional groups. youtube.com This process helps in designing a logical synthetic route.
The benzonitrile (B105546) group offers several points for retrosynthetic disconnection. A primary strategy involves Functional Group Interconversion (FGI), a common tactic in retrosynthesis. youtube.com The nitrile group (–C≡N) can be retrosynthetically converted into other functionalities that are easier to install on an aromatic ring. For instance, a nitrile can be traced back to a diazonium salt (–N₂⁺), which in turn comes from a primary amine (–NH₂). This suggests a synthetic route starting from 2-aminoacetophenone (B1585202) or a related aminobenzyl derivative, followed by a Sandmeyer reaction.
Another disconnection strategy targets the carbon-carbon bond between the aromatic ring and the ethyl side chain. This leads to a synthon of a 2-cyanophenyl anion (or its equivalent, such as an organometallic species like 2-cyanophenylboronic acid) and a C3 electrophile containing the dioxane moiety. google.com
The 1,3-dioxane (B1201747) ring is a cyclic acetal (B89532), which typically serves as a protecting group for a carbonyl compound. The most logical disconnection for this moiety involves breaking the two C–O bonds of the acetal. This disconnection is the reverse of an acetalization reaction and reveals two precursor molecules: a carbonyl compound and a 1,3-diol.
For the target molecule, this strategy disconnects the 1,3-dioxane ring to yield 3-(2-cyanophenyl)propanal and 1,3-propanediol (B51772) . Since 1,3-propanediol is a readily available commodity chemical, this disconnection significantly simplifies the synthetic target to the precursor aldehyde. orgsyn.orgwikipedia.org This approach is fundamental in organic synthesis for managing carbonyl reactivity while other parts of a molecule are being manipulated. youtube.com
Integrating the disconnection strategies for both functional groups provides a comprehensive synthetic map. A powerful and logical pathway begins with the disconnection of the 1,3-dioxane as described previously, identifying 3-(2-cyanophenyl)propanal as the key intermediate.
Further retrosynthesis of this aldehyde precursor can proceed in several ways:
Functional Group Interconversion (FGI): The aldehyde can be seen as the product of the oxidation of a primary alcohol, 3-(2-cyanophenyl)propan-1-ol . This alcohol could be synthesized by the reduction of the corresponding carboxylic acid, 3-(2-cyanophenyl)propanoic acid , which is a commercially available compound. nih.gov
C-C Bond Formation: The three-carbon chain can be constructed via reactions like the hydroformylation of 2-allylbenzonitrile . Hydroformylation introduces a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. nih.gov Alternatively, a Heck cross-coupling reaction between a vinyl species and an aryl halide, such as 2-bromobenzonitrile (B47965), could be envisioned to build the carbon framework. researchgate.net
This integrated analysis points to a primary synthetic strategy: the synthesis of the key aldehyde, 3-(2-cyanophenyl)propanal, followed by the formation of the 1,3-dioxane ring.
Direct Synthetic Routes to this compound
Direct synthetic routes are the forward chemical reactions that build the target molecule from its precursors, as planned during retrosynthesis.
The formation of a 1,3-dioxane ring is a classic organic transformation. google.com These six-membered cyclic acetals are generally stable under basic, reductive, and many oxidative conditions, making them excellent protecting groups. They are typically formed from the reaction of a carbonyl compound and 1,3-propanediol.
The final step in the most logical synthesis of this compound is the acetalization of its carbonyl precursor, 3-(2-cyanophenyl)propanal , with 1,3-propanediol . This reaction involves the acid-catalyzed condensation of the aldehyde and the diol.
The reaction is typically carried out in a non-polar solvent like toluene (B28343), which allows for the removal of the water byproduct using a Dean-Stark apparatus to drive the equilibrium towards the product. A variety of acid catalysts can be employed to facilitate this transformation. The choice of catalyst can influence reaction time and yield.
Below is a table summarizing various catalytic systems used for acetalization reactions, which are applicable to the synthesis of the target molecule.
| Catalyst System | Typical Reaction Conditions | Key Features |
|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene with Dean-Stark trap | Standard, cost-effective Brønsted acid catalyst. |
| Zirconium tetrachloride (ZrCl₄) | Mild conditions, often at room temperature | Highly efficient and chemoselective Lewis acid catalyst. |
| Iodine (I₂) | Neutral conditions, catalytic amount | Mild, tolerates acid-sensitive groups. |
| N-Bromosuccinimide (NBS) | Catalytic amount, often with triethyl orthoformate | Tolerates acid-sensitive ethers like THP and TBDMS. |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Low temperature (-78 °C), CH₂Cl₂ | Very mild conditions, suitable for sensitive substrates. |
The precursor, 3-(2-cyanophenyl)propanal , can be prepared by the controlled oxidation of 3-(2-cyanophenyl)propan-1-ol using reagents like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. The alcohol itself can be obtained from the reduction of 3-(2-cyanophenyl)propanoic acid using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by careful workup. nih.gov Several methods are available for the reduction of carboxylic acids or their derivatives to aldehydes. organic-chemistry.org
Formation of the 1,3-Dioxane Ring
Catalytic Approaches for Dioxane Formation (e.g., Brønsted or Lewis Acid Catalysis)
The formation of the 1,3-dioxane ring is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through the reaction of a carbonyl compound with a 1,3-diol, catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.orgwikipedia.org
Brønsted Acid Catalysis:
Brønsted acids are commonly employed to catalyze the formation of 1,3-dioxanes. organic-chemistry.org The reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the 1,3-diol. acs.org A standard laboratory procedure involves the use of a catalytic amount of p-toluenesulfonic acid (p-TSA) in a solvent like toluene, with the continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.org Other Brønsted acids such as triflic acid and triflimide have also been shown to be effective catalysts for similar transformations. researchgate.net Polymeric-bound sulfonic acid catalysts have also been developed as recyclable options for these reactions. rsc.org
A proposed catalytic cycle with a Brønsted acid involves the initial activation of the carbonyl group, followed by nucleophilic attack from the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water leads to an oxocarbenium ion, which is then trapped by the second hydroxyl group of the diol to form the cyclic dioxane ring. acs.org
Lewis Acid Catalysis:
Lewis acids also serve as effective catalysts for the formation of 1,3-dioxanes by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. wikipedia.orgkhanacademy.org Various Lewis acids, including boron trifluoride etherate (BF3·OEt2) and metal triflates like zinc triflate (Zn(OTf)2), have been utilized for this purpose. digitellinc.comacs.org The choice of Lewis acid can influence the reaction conditions and stereoselectivity of the dioxane formation. wikipedia.org For instance, in certain acetal exchange reactions, N-bromosuccinimide (NBS) has been used as a catalyst in the presence of an orthoformate. organic-chemistry.org
The mechanism of Lewis acid-catalyzed acetalization is believed to proceed through either an SN1 or SN2 pathway, depending on the specific Lewis acid and substrates involved. wikipedia.org In the context of synthesizing analogues, Lewis acid-catalyzed rearrangements of related dihydro-1,3-dioxepines have been shown to produce substituted tetrahydrofurans, highlighting the versatility of these catalysts in heterocyclic synthesis. acs.org
Table 1: Comparison of Catalytic Approaches for Dioxane Formation
| Catalyst Type | Examples | General Conditions | Advantages |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), Triflic acid (TfOH), Triflimide (Tf2NH) researchgate.net | Catalytic amount, often with azeotropic removal of water organic-chemistry.org | Readily available, well-established methods |
| Lewis Acid | Boron trifluoride etherate (BF3·OEt2), Zinc triflate (Zn(OTf)2), N-Bromosuccinimide (NBS) organic-chemistry.orgacs.org | Varies with catalyst, can be performed under mild conditions | High efficiency, potential for stereocontrol wikipedia.org |
Benzonitrile Functional Group Installation
The introduction of the nitrile group onto the benzene (B151609) ring is a key transformation in the synthesis of this compound. This can be achieved through various methods, including cyano-functionalization reactions and the dehydration of primary amides.
Palladium-catalyzed cyanation of aryl halides or triflates is a powerful and widely used method for the synthesis of benzonitriles. bohrium.comrsc.org This approach offers high efficiency and functional group tolerance. nih.gov Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)2). bohrium.com The choice of ligand and additives is crucial for the success of the reaction, as they can influence the solubility and concentration of the cyanide ion, and prevent catalyst deactivation. bohrium.com For instance, the use of bulky phosphine (B1218219) ligands can enhance the catalytic activity. organic-chemistry.org
Copper-catalyzed cyanation of aryl bromides using potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has emerged as a more environmentally benign alternative, avoiding the use of highly toxic alkali cyanides and precious palladium catalysts. researchgate.net
Table 2: Selected Cyanation Methods for Benzonitrile Synthesis
| Method | Catalyst System | Cyanide Source | Key Features |
| Palladium-catalyzed Cyanation | Pd(0) or Pd(II) with phosphine ligands bohrium.comrsc.org | KCN, NaCN, Zn(CN)2 bohrium.com | High efficiency, broad substrate scope nih.gov |
| Copper-catalyzed Cyanation | Cu(BF4)2·6H2O with DMEDA researchgate.net | K4[Fe(CN)6] researchgate.net | Avoids toxic alkali cyanides and palladium researchgate.net |
The dehydration of primary amides provides a direct route to nitriles. rsc.orgorgoreview.com While classic dehydrating agents like phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2) are effective, they often require harsh conditions. orgoreview.comcommonorganicchemistry.com
More recent and milder protocols have been developed. For example, methods using tris(dimethylamino)phosphine (P(NMe2)3), phosphorus trichloride (B1173362) (PCl3), or triphenylphosphite (P(OPh)3) offer good to excellent yields under mild conditions with a broad substrate scope. nih.gov Other modern reagents like oxalyl chloride with triethylamine (B128534) and a catalytic amount of triphenylphosphine (B44618) oxide can achieve rapid dehydration, often in less than 10 minutes. organic-chemistry.org Trifluoroacetic anhydride (B1165640) (TFAA) also provides a mild, non-acidic alternative. commonorganicchemistry.com
Table 3: Modern Reagents for Amide Dehydration
| Reagent System | Conditions | Advantages |
| P(NMe2)3, PCl3, or P(OPh)3 nih.gov | Mild, often refluxing CHCl3 nih.gov | Good yields, wide substrate scope, easy work-up nih.gov |
| Oxalyl chloride/Et3N/Ph3PO (catalytic) organic-chemistry.org | Rapid, often <10 min at room temperature organic-chemistry.org | Highly expedient, tolerates various functional groups organic-chemistry.org |
| Trifluoroacetic anhydride (TFAA) commonorganicchemistry.com | Mild, non-acidic commonorganicchemistry.com | Avoids acidic byproducts commonorganicchemistry.com |
Carbon-Carbon Bond Formation Strategies
The construction of the ethyl linkage between the benzonitrile and dioxane moieties is a critical step that can be accomplished using various carbon-carbon bond-forming reactions.
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov For the synthesis of the target molecule's analogues, this could involve coupling a boronic acid derivative of either the benzonitrile or the dioxane precursor with a halide-containing counterpart. nih.govorganic-chemistry.org The reaction is known for its high functional group tolerance and the use of non-toxic boron reagents. nih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and the reaction tolerates a wide range of functional groups. orgsyn.orglibretexts.org This method could be applied by reacting a stannane (B1208499) derivative of one fragment with a halide of the other.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This could be envisioned in a synthetic route where, for example, a vinyl-dioxane derivative is coupled with a halobenzonitrile. researchgate.netorganic-chemistry.org
Sonogashira Coupling: While typically used to form carbon-carbon triple bonds, the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, could be a precursor step. The resulting alkyne could then be selectively reduced to form the desired ethyl linker.
Table 4: Overview of Relevant Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organohalide nih.gov | Palladium complex nih.gov | High functional group tolerance, non-toxic byproducts nih.gov |
| Stille | Organotin compound + Organohalide wikipedia.org | Palladium complex wikipedia.org | Stable reagents, wide functional group compatibility orgsyn.org |
| Heck | Unsaturated halide + Alkene wikipedia.org | Palladium complex wikipedia.org | Forms substituted alkenes wikipedia.org |
Organometallic reagents such as Grignard and organolithium compounds are fundamental in carbon chain elongation. youtube.commasterorganicchemistry.com
Grignard Reagents: A Grignard reagent, formed from an organic halide and magnesium, can act as a potent nucleophile. krayonnz.com In the context of synthesizing the target compound, a Grignard reagent prepared from a halo-benzonitrile could react with an appropriate electrophile, such as an epoxide or an aldehyde derived from the dioxane portion, to form the carbon-carbon bond. Conversely, a Grignard reagent derived from a dioxane precursor could react with a benzonitrile derivative. shaalaa.comshaalaa.com It is important to note that Grignard reagents add to the nitrile group to form ketones after hydrolysis, a reaction that would need to be considered in the synthetic design. masterorganicchemistry.comdoubtnut.com
Organolithium Reagents: Organolithium reagents are even more reactive nucleophiles and stronger bases than Grignard reagents. wikipedia.orgsigmaaldrich.com They can be used in similar nucleophilic addition reactions to form carbon-carbon bonds. rug.nl For instance, an organolithium reagent could be generated from a halo-benzonitrile and reacted with an electrophilic dioxane precursor. Their high reactivity necessitates careful handling and low-temperature conditions. youtube.com
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The construction of the carbon skeleton of this compound can be envisioned through olefination reactions, which form a carbon-carbon double bond, followed by a subsequent reduction step. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for this purpose, offering high reliability and stereochemical control. organic-chemistry.orglibretexts.org
A plausible synthetic route involves the reaction of a phosphorus ylide with an appropriate aldehyde. Specifically, a stabilized phosphonate (B1237965) carbanion, characteristic of the HWE reaction, can be reacted with 2-cyanobenzaldehyde. The HWE reaction typically employs a phosphonate ester, which, upon deprotonation with a suitable base (e.g., NaH, NaOMe), generates a nucleophilic carbanion. organic-chemistry.orgwikipedia.org This carbanion then adds to the aldehyde. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup, simplifying purification. organic-chemistry.orgwikipedia.org
For instance, a phosphonate such as diethyl (2-(1,3-dioxan-2-yl)ethyl)phosphonate could be treated with a base and then reacted with 2-cyanobenzaldehyde. This would form an alkene intermediate, (E/Z)-2-(2-(1,3-dioxan-2-yl)vinyl)benzonitrile. The use of stabilized phosphonate ylides in the HWE reaction generally favors the formation of the (E)-alkene isomer due to thermodynamic control. wikipedia.orgmdpi.com Subsequent reduction of the carbon-carbon double bond, for example through catalytic hydrogenation, would yield the target saturated ethyl linker, affording this compound.
Alternatively, a Wittig reagent containing the dioxane moiety, such as (1,3-dioxan-2-ylmethyl)triphenylphosphonium bromide, can be used for the vinylic extension of aromatic aldehydes. researchgate.net While this specific reagent would create a one-carbon vinyl linker, a homologous reagent with a two-carbon chain could be synthesized and used in a similar fashion. The choice between non-stabilized Wittig ylides (often giving Z-alkenes) and stabilized HWE ylides (giving E-alkenes) provides a tool for controlling the stereochemistry of the olefin intermediate. organic-chemistry.org
| Reaction | Reactants | Key Reagents | Intermediate Product | Ref. |
| Horner-Wadsworth-Emmons | 2-Cyanobenzaldehyde, Diethyl (2-(1,3-dioxan-2-yl)ethyl)phosphonate | Base (e.g., NaH) | (E)-2-(2-(1,3-Dioxan-2-yl)vinyl)benzonitrile | wikipedia.org |
| Wittig Reaction | 2-Cyanobenzaldehyde, (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium salt | Base (e.g., BuLi) | (Z)-2-(2-(1,3-Dioxan-2-yl)vinyl)benzonitrile | libretexts.org |
| Reduction | Alkene Intermediate from Wittig/HWE | H₂, Pd/C | This compound |
Transition Metal-Catalyzed Alkylarylation
Transition metal-catalyzed cross-coupling reactions provide a powerful and direct method for forming the aryl-alkyl bond in this compound. This approach involves coupling an organometallic reagent containing the ethyl-dioxane fragment with an aryl halide precursor of benzonitrile.
A highly feasible strategy is a Kumada or Negishi-type coupling. The required organometallic nucleophile, (1,3-Dioxan-2-ylethyl)magnesium bromide, is a commercially available Grignard reagent. This reagent can be coupled with a 2-halobenzonitrile, such as 2-bromobenzonitrile or 2-iodobenzonitrile, in the presence of a suitable transition metal catalyst. Palladium and nickel complexes are commonly employed for such transformations.
The catalytic cycle typically involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to furnish the final product and regenerate the catalyst. The nitrile functionality is generally tolerant of these reaction conditions, as is the 1,3-dioxane protecting group. This method is advantageous as it constructs the key C(sp²)-C(sp³) bond in a single, efficient step from readily available precursors.
Protecting Group Strategies in the Synthesis of this compound
The synthesis of complex organic molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. wikipedia.orgnih.gov This is known as a protecting group strategy, and it is central to the synthesis of this compound.
Utilization of 1,3-Dioxane as a Protecting Group for Carbonyls
The 1,3-dioxane moiety within the target molecule serves as a protecting group for a carbonyl functional group. thieme-connect.de Specifically, it is the cyclic acetal formed from an aldehyde and 1,3-propanediol. The formation of 1,3-dioxanes is a standard transformation in organic synthesis, typically achieved by reacting the carbonyl compound with 1,3-propanediol in the presence of an acid catalyst (e.g., toluenesulfonic acid) with the removal of water. organic-chemistry.org
1,3-Dioxanes are valued for their stability across a wide range of chemical conditions. They are generally robust in the presence of bases, nucleophiles, and many oxidizing and reducing agents. thieme-connect.de This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected carbonyl. The deprotection, or removal of the 1,3-dioxane group to regenerate the aldehyde, is readily accomplished under acidic aqueous conditions. organic-chemistry.org
Orthogonal Protection/Deprotection Strategies for Benzonitrile and Dioxane Precursors
A key element in a multi-step synthesis is the concept of orthogonal protection, where different protecting groups can be removed selectively under distinct reaction conditions without affecting one another. wikipedia.orgbham.ac.uknumberanalytics.com In the context of synthesizing this compound, the orthogonality between the dioxane protecting group and the benzonitrile functional group (or its precursors) is crucial.
The 1,3-dioxane group is acid-labile, while the benzonitrile group is stable to mild acidic conditions but can be hydrolyzed to a carboxylic acid under harsh acid or base treatment. This difference in reactivity allows for selective manipulation. For example, a synthetic intermediate could bear the 1,3-dioxane group while another functional group elsewhere in the molecule is converted into the nitrile. The conditions for nitrile formation, such as palladium-catalyzed cyanation of an aryl halide, are typically compatible with the dioxane ring.
Conversely, if a synthesis required the unmasking of the aldehyde while keeping another acid-sensitive group intact, a different protecting group for the aldehyde would be chosen. The selection of the 1,3-dioxane implies that subsequent reaction steps will not involve acidic conditions until the aldehyde is needed. This strategic choice is fundamental for achieving the synthesis of complex molecules with multiple functional groups. bham.ac.uk
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These principles can be applied to various steps in the synthesis of this compound, particularly concerning the choice of solvents and energy sources.
Solvent-Free or Reduced-Solvent Methodologies
A major focus of green chemistry is the reduction or replacement of volatile organic solvents. acs.org Several synthetic steps for preparing benzonitriles and related heterocyclic compounds have been adapted to solvent-free or reduced-solvent conditions. acs.orgdntb.gov.ua
Mechanochemistry: Reactions can be conducted by grinding solid reactants together, sometimes with a catalytic amount of a solid support, in a ball mill. unigoa.ac.in This technique, known as mechanochemistry, can significantly reduce solvent waste and in some cases accelerate reaction rates. unigoa.ac.in The formation of the 1,3-dioxane or certain nitrile synthesis steps could potentially be adapted to this solvent-free method.
Alternative Solvents: When a solvent is necessary, greener alternatives to conventional organic solvents are preferred.
Ionic Liquids: These are salts with low melting points that can act as both solvent and catalyst. They are non-volatile, reducing air pollution, and can often be recycled. rsc.org Syntheses of benzonitriles have been reported in ionic liquids with high efficiency. rsc.orgresearchgate.net
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green solvent for many reactions, such as the synthesis of various heterocyclic compounds. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. acs.orgresearchgate.net This can be applied to both solvent-free reactions and those using green solvents.
By incorporating these methodologies, the synthesis of this compound can be designed to be more environmentally benign, aligning with the modern imperatives of sustainable chemical manufacturing.
Catalyst Development for Enhanced Efficiency and Sustainability
The synthesis of complex molecules like this compound, which contains both a benzonitrile and a 1,3-dioxane moiety, benefits significantly from advances in catalysis. Modern catalyst development is driven by the need for higher efficiency, selectivity, and sustainability, moving away from stoichiometric reagents toward catalytic processes that operate under milder conditions. mdpi.comnih.gov
For the benzonitrile portion, sustainable methods focus on avoiding toxic cyanides. nih.gov One green approach is the direct synthesis from alcohols, such as the corresponding benzyl (B1604629) alcohol derivative, using aqueous ammonia (B1221849) and molecular oxygen. This transformation can be facilitated by durable nanocatalysts based on non-noble metal oxides layered on nitrogen-doped graphene. nih.gov Another advanced method involves the visible-light-assisted synthesis of aryl nitriles from easily accessible alcohols or methyl arenes, utilizing an organic photoredox catalyst like 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). researchgate.net These photoredox processes can generate the necessary radical species under mild conditions. researchgate.net For the synthesis of the 1,3-dioxane ring, which is a cyclic acetal, acid catalysis is standard. However, the development of solid acid catalysts or milder Lewis acids can improve efficiency and ease of purification.
Catalytic techniques are crucial for enhancing product selectivity and can bypass the need to pre-functionalize starting materials with activating or directing groups that would later need to be removed. mdpi.com The table below summarizes modern catalytic approaches relevant to the synthesis of the structural motifs found in this compound.
| Catalytic Approach | Target Moiety | Catalyst Examples | Advantages |
| Aerobic Ammoxidation | Benzonitrile | Nitrogen-doped graphene-supported non-noble metal oxides | Uses air as oxidant, avoids toxic cyanides. nih.gov |
| Photoredox Catalysis | Benzonitrile | 4CzIPN (organic photoredox catalyst) | Mild, visible-light conditions, uses readily available precursors. researchgate.net |
| Low-Valent Titanium Catalysis | Benzonitrile | TiCl₄(thf)₂/Mg systems | Catalytic cyclotrimerization of benzonitriles to form triazines. researchgate.net |
| Biocatalysis | General | Enzymes (e.g., lipases, esterases) | High selectivity, mild aqueous conditions, biodegradable. mdpi.com |
Atom Economy and Waste Minimization Considerations
A central principle of green chemistry is atom economy, which aims to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.govjocpr.com Synthetic routes with poor atom economy utilize stoichiometric reagents that are not incorporated into the product, generating significant waste that requires disposal. scranton.edu
Addition and rearrangement reactions are inherently atom-economical as they incorporate all or most reactant atoms into the product. scranton.edunih.gov For instance, cycloadditions like the Diels-Alder reaction can exhibit 100% atom economy. jocpr.comnih.gov When designing a synthesis for a molecule like this compound, selecting precursors that can be combined through such reactions is highly desirable. Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product containing most or all of the atoms of the reactants, are also highly atom-economical. nih.gov
In contrast, substitution and elimination reactions generally have lower atom economy because they produce byproducts. scranton.edu For example, a classic Wittig reaction, while useful, generates triphenylphosphine oxide as a high-molecular-weight byproduct, significantly lowering the atom economy. The calculation for atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 scranton.eduyoutube.com
By focusing on atom economy, chemists can design more efficient and environmentally benign syntheses, reducing resource consumption and the costs associated with waste treatment. youtube.com
Avoidance of Unnecessary Derivatization
The 1,3-dioxane group in the target molecule is itself a common protecting group for 1,3-diols or carbonyl compounds, valued for its stability under basic, reductive, or oxidative conditions while being labile to acids. rsc.orgthieme-connect.de A key strategy to avoid unnecessary derivatization is the development of highly selective reactions that can modify one functional group in the presence of others without the need for protection.
Catalytic reagents are particularly effective in this regard, as they can provide site-specific transformations. mdpi.com For example, instead of protecting a carbonyl to perform a reaction elsewhere, a chemoselective catalyst might enable the desired transformation directly. Designing a synthesis to be convergent rather than linear can also reduce the need for protecting groups, as smaller, less complex fragments are combined late in the sequence. rsc.org The ideal approach, often termed "protecting-group-free synthesis," represents a significant goal in modern organic chemistry, leading to more efficient and sustainable processes. organic-chemistry.org
Asymmetric Synthesis Approaches for Chiral Analogues of this compound
Producing specific stereoisomers (enantiomers or diastereomers) of a chiral molecule is critical in fields like pharmaceuticals, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one stereoisomer. uwindsor.ca For analogues of this compound, chirality could be introduced at the carbon bearing the ethylbenzonitrile group or within the dioxane ring itself.
Chiral Auxiliaries in Precursor Synthesis
One established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate. Its chiral structure directs a subsequent reaction to occur stereoselectively, creating a new chiral center in the substrate with a preferred configuration. wikipedia.orgyoutube.com After the key transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For synthesizing a chiral analogue of this compound, a chiral auxiliary could be employed in various ways. For instance, a precursor aldehyde could be reacted with a chiral 1,3-diol, like (2R,4R)-pentane-2,4-diol, to form a chiral dioxane. Alternatively, an achiral precursor could be attached to an auxiliary like one of Evans' oxazolidinones. researchgate.net This auxiliary would then direct an alkylation reaction to introduce the ethylbenzonitrile group with high diastereoselectivity. researchgate.net
The table below lists common chiral auxiliaries and their potential application.
| Chiral Auxiliary | Auxiliary Type | Typical Application | Removal Condition |
| Evans' Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations. wikipedia.orgresearchgate.net | Acid or base hydrolysis, reductive cleavage. wikipedia.org |
| (2R,4R)-Pentane-2,4-diol | Chiral Diol | Formation of chiral acetals/dioxanes. thieme-connect.de | Acidic hydrolysis. thieme-connect.de |
| 8-Phenylmenthol | Chiral Alcohol | Asymmetric Diels-Alder, conjugate additions. youtube.com | Hydrolysis. wikipedia.org |
| Camphorsultam | Sultam | Asymmetric alkylations, aldol reactions. researchgate.net | Hydrolysis. researchgate.net |
Enantioselective Catalysis for Key Transformations
An increasingly powerful alternative to chiral auxiliaries is enantioselective catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. capes.gov.br This approach is often more efficient and atom-economical than using stoichiometric amounts of a chiral auxiliary. mdpi.com
Recent advances have produced a variety of catalytic methods for the cyanide-free enantioselective synthesis of chiral nitriles. nih.govacs.org These can involve chemo- or biocatalysts and achieve high enantioselectivity. acs.org For example, synergistic catalysis using palladium and a phase-transfer catalyst can create acyclic nitriles with all-carbon quaternary stereocenters. acs.org Another strategy involves the use of a chiral N,N'-dioxide-Co(II) complex to catalyze the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines to form nitriles with a new quaternary carbon center. nih.gov
For the dioxane portion, chiral Lewis acids or chiral phosphoric acid catalysts can be used for the enantioselective formation or cleavage of the ring. researchgate.netnih.gov A phenylalanine-derived chiral oxazaborolidinone, for example, can selectively activate one of the two enantiotopic oxygen atoms in a prochiral dioxane, leading to an enantioselective ring-opening reaction. nih.gov Similarly, bimetallic catalytic systems, such as a combination of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex, have been used in tandem reactions to construct chiral dioxane-like structures with excellent enantioselectivity. semanticscholar.org These catalytic methods offer direct and efficient routes to chiral analogues of this compound.
Reactivity and Chemical Transformations of 2 1,3 Dioxan 2 Ylethyl Benzonitrile
Reactions Involving the Benzonitrile (B105546) Functional Group
The benzonitrile group is characterized by a carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The aromatic ring itself can also undergo substitution reactions, although its reactivity is strongly influenced by the electron-withdrawing nature of the cyano substituent.
Nucleophilic Additions to the Nitrile
The primary mode of reaction for the nitrile group involves the addition of nucleophiles across the C≡N triple bond. These reactions can lead to a variety of functional groups, including carboxylic acids, amides, amines, and ketones.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. libretexts.org This process can be catalyzed by either acid or base.
Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water. The intermediate imidic acid tautomerizes to an amide, which can then be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. savemyexams.com However, a critical consideration for 2-(1,3-Dioxan-2-ylethyl)benzonitrile is the acid-labile nature of the 1,3-dioxane (B1201747) group, which functions as a protecting group for an aldehyde. wikipedia.orgorganic-chemistry.org Strong acidic conditions required for complete hydrolysis of the nitrile to the carboxylic acid would likely also cleave the dioxane ring, yielding a product with both a carboxylic acid and an aldehyde function.
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. savemyexams.com This process typically forms a carboxylate salt after the hydrolysis of an intermediate amide. savemyexams.comnycu.edu.tw Alkaline hydrolysis can sometimes be controlled to stop at the amide stage, particularly when using reagents like alkaline hydrogen peroxide in a controlled manner. wikipedia.org This method could potentially offer a pathway to the corresponding benzamide (B126) while preserving the dioxane ring.
General Conditions for Nitrile Hydrolysis
| Transformation | Reagents & Conditions | Expected Product from Benzonitrile | Reference |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ or HCl, H₂O, heat | Benzoic Acid | savemyexams.comwikipedia.org |
| Alkaline Hydrolysis | NaOH or KOH, H₂O, heat | Sodium Benzoate | savemyexams.comnycu.edu.tw |
| Partial Hydrolysis | H₂O₂, NaOH, controlled pH/temp | Benzamide | wikipedia.org |
Reduction to Amines and Aldehydes
The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde. The choice of reducing agent is key to controlling the outcome.
Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to convert nitriles to primary amines. This reaction proceeds via the addition of hydride ions to the nitrile carbon. Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method. The 1,3-dioxane group is generally stable under these conditions.
Reduction to Aldehydes: Partial reduction to an aldehyde can be achieved using less reactive hydride reagents, most notably Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. Subsequent aqueous workup hydrolyzes the imine to yield the corresponding aldehyde.
Grignard and Organolithium Additions for Ketone and Imine Formation
Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. uchicago.edu This reaction initially forms a magnesium or lithium imine salt. This intermediate is stable until an aqueous acidic workup is performed, which hydrolyzes the imine to form a ketone. miracosta.edu
For this compound, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield an acetophenone (B1666503) derivative. The 1,3-dioxane protecting group is stable under the anhydrous conditions required for Grignard and organolithium reactions, as evidenced by the commercial availability of reagents like (1,3-Dioxan-2-ylethyl)magnesium bromide.
Examples of Organometallic Addition to Benzonitriles
| Reagent | Intermediate | Final Product (after hydrolysis) | Reference |
|---|---|---|---|
| Phenylmagnesium bromide (PhMgBr) | Imine salt | Benzophenone | miracosta.edu |
| Methyllithium (CH₃Li) | Imine salt | Acetophenone | uchicago.edu |
Formation of Nitrogen Heterocycles (e.g., Tetrazoles, Isoquinolines)
The nitrile functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.
Tetrazoles: A common transformation is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), such as sodium azide (NaN₃), to form a tetrazole ring. researchgate.net This reaction is often catalyzed by an ammonium salt or a Lewis acid. The reaction of this compound with sodium azide would be expected to produce the corresponding 5-substituted-1H-tetrazole.
Isoquinolines: While not a direct conversion, the benzonitrile group can be a key component in multi-step syntheses of more complex heterocycles like isoquinolines. These syntheses often involve building a second ring onto the existing benzene (B151609) ring, where the nitrile group can act as a director or be transformed into part of the new heterocyclic ring system.
Electrophilic Aromatic Substitution on the Benzonitrile Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. studymind.co.uk The feasibility and orientation of this reaction are governed by the substituents already present on the ring. libretexts.orguomustansiriyah.edu.iq
In this compound, the ring has two substituents:
Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It is a deactivating group, making the ring less reactive towards electrophiles than benzene, and it directs incoming electrophiles to the meta position. libretexts.org
2-(1,3-Dioxan-2-yl)ethyl Group: This is an alkyl-type substituent. Alkyl groups are electron-donating through induction and hyperconjugation. They are activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org
The two substituents are positioned ortho to each other. The powerful deactivating effect of the cyano group will dominate, making any electrophilic substitution reaction challenging to perform. The directing effects of the two groups are conflicting. The positions meta to the cyano group are also ortho and para to the activating alkyl group. This complex interplay suggests that if a reaction were to occur, substitution would likely be directed to the position that is para to the activating alkyl group (and meta to the deactivating cyano group), as this position is sterically accessible and electronically least disfavored.
Palladium-Catalyzed Functionalizations Adjacent to the Nitrile
The nitrile group (–C≡N) on the benzonitrile core can act as a directing group in palladium-catalyzed C–H activation, facilitating functionalization at the ortho position (the C-H bond adjacent to the nitrile). While the use of nitrile-containing templates has been extensively studied for achieving meta-selective C-H activation, computational studies predict that monomeric palladium catalytic mechanisms should favor the formation of ortho products. pkusz.edu.cnacs.orgacs.org
A key example of this reactivity is the ortho-selective C–H halogenation of benzyl (B1604629) nitriles. acs.org This methodology achieves highly selective functionalization of the C(sp²)–H bond adjacent to the nitrile, even in the presence of typically more reactive benzylic C(sp³)–H bonds. acs.org The reaction demonstrates the capacity of the nitrile group to direct the palladium catalyst to the desired position on the aromatic ring, leading to good yields of halogenated products with excellent regioselectivity. acs.org
Another powerful strategy for achieving functionalization adjacent to the nitrile is through tandem reactions. Researchers have developed a one-pot reaction that combines cyanation and alkylation. galchimia.com Using a palladium catalyst, norbornene, and a cyanide source, an iodoarene can be converted into an ortho-alkylated benzonitrile. galchimia.com This method effectively introduces the nitrile group and subsequently directs the installation of an alkyl or aryl group to the neighboring position in a single, efficient process. galchimia.com
These directed functionalizations are summarized below:
Table 1: Palladium-Catalyzed Functionalizations Directed by the Nitrile Group| Reaction Type | Description | Catalyst System (Example) | Key Feature | Source(s) |
|---|---|---|---|---|
| ortho-Halogenation | Direct C(sp²)–H halogenation at the position adjacent to the nitrile group. | Palladium catalyst | High regioselectivity for the ortho position. | acs.org |
Reactions Involving the 1,3-Dioxane Functional Group
The 1,3-dioxane group in this compound serves primarily as a protecting group for a carbonyl functionality. Its chemical transformations are central to its role in multi-step organic synthesis and are characterized by hydrolysis, transacetalization, and ring-opening reactions.
The primary application of the 1,3-dioxane group is the protection of aldehydes and ketones. nih.gov Consequently, its cleavage, or deprotection, to regenerate the original carbonyl compound is a crucial synthetic step. This is most commonly achieved through acid-catalyzed hydrolysis. acs.orgnih.gov The process typically involves treating the 1,3-dioxane with an acid in an aqueous organic solvent system. nih.gov
Transacetalization is a process where a 1,3-dioxane reacts with another carbonyl compound or an acetal (B89532) under acidic catalysis to form a new dioxane. This reaction can be used as a mild method for deprotection, for instance, by using acetone (B3395972) as a solvent to shift the equilibrium towards the formation of acetone dimethyl acetal and the desired deprotected carbonyl compound. acs.orgnih.gov Zirconium tetrachloride (ZrCl₄) has been shown to be an efficient catalyst for such transacetalization reactions. acs.org
Detailed studies in the gas phase have shown that 1,3-dioxane readily undergoes transacetalization with various acylium ions. pkusz.edu.cn This process involves an initial O-acylation, followed by a series of ring-opening and ring-reforming steps that result in the formation of a new cyclic ionic ketal and the elimination of formaldehyde. pkusz.edu.cn
Beyond simple hydrolysis, the 1,3-dioxane ring can be opened regioselectively to yield mono-protected 1,3-diols. This transformation is particularly valuable in carbohydrate and polyketide synthesis. acs.org The regioselectivity of the ring opening is dictated by the reagents used and the structure of the substrate. acs.org
Reductive cleavage using reagents like diisobutylaluminium hydride (DIBALH) or lithium aluminum hydride in combination with aluminum trichloride (B1173362) (LiAlH₄–AlCl₃) can open the ring to produce a hydroxy ether. galchimia.comacs.orgresearchgate.net The site of cleavage and the resulting position of the newly formed hydroxyl and ether groups are influenced by factors such as steric hindrance and the ability of the substrate to form chelated intermediates with the Lewis acidic reagent. galchimia.comacs.org For instance, the reductive cleavage of unsymmetrical 1,3-dioxanes with triethylsilane is completely regioselective, with the resulting silyl (B83357) ether forming at the less hindered site. nih.gov
The 1,3-dioxane functional group is valued for its specific stability profile. It is a robust protecting group that is stable under a wide range of conditions, including exposure to bases, nucleophiles, and many reducing and oxidizing agents. acs.orgnih.gov
However, the group is labile towards both Brønsted and Lewis acids, which readily catalyze its cleavage. nih.gov While stable to mild high-valent chromium reagents (like PCC or Jones reagent), strongly acidic oxidizing conditions can lead to cleavage. acs.org The stability of the dioxane ring is also influenced by its substitution. Studies comparing the reductive cleavage of acetals (monosubstituted at C2) and ketals (disubstituted at C2) found that 1,3-dioxane-derived acetals are more stable than their 1,3-dioxolane (B20135) counterparts. researchgate.net Conversely, for ketals, the 1,3-dioxane is less stable, a phenomenon attributed to the 1,3-diaxial strain between a C2 substituent and the axial hydrogens at C4 and C6 of the dioxane ring. researchgate.net
Table 2: Stability and Reactivity of the 1,3-Dioxane Group
| Condition/Reagent Type | Stability/Reactivity | Typical Outcome | Source(s) |
|---|---|---|---|
| Basic Conditions | Stable | No reaction | nih.gov |
| Nucleophiles (e.g., Grignard, Organolithiums) | Stable | No reaction | acs.org |
| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable | No reaction | acs.org |
| Acidic Conditions (Brønsted or Lewis) | Labile | Hydrolysis or transacetalization | acs.orgnih.gov |
| Reductive Cleavage (e.g., LiAlH₄-AlCl₃, DIBALH) | Labile | Regioselective ring-opening to form a hydroxy ether | galchimia.comacs.org |
Hydrolysis and Regeneration of Carbonyl Compounds
Intermolecular and Intramolecular Reactivity Profiles
The reactivity of this compound can be systematically understood by examining the characteristic reactions of its constituent parts. The 1,3-dioxane serves as a protecting group for a carbonyl functionality, the benzonitrile group offers a site for nucleophilic attack and modification of the aromatic ring, and the ethyl chain provides conformational flexibility.
Intermolecular Reactivity
The intermolecular reactions of this compound are largely characterized by the independent reactivity of the dioxane and benzonitrile functionalities.
The 1,3-dioxane ring is a cyclic acetal, which is stable under basic and nucleophilic conditions but susceptible to cleavage under acidic conditions. organic-chemistry.org Acid-catalyzed hydrolysis regenerates the parent carbonyl compound, in this case, 3-(2-cyanophenyl)propanal, and 1,3-propanediol (B51772). lookchem.comacs.org This deprotection is a fundamental transformation, often employed to unmask the aldehyde for subsequent reactions.
The nitrile group is a versatile functional group that can undergo several important transformations. It can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com The reaction proceeds through an intermediate amide, which can sometimes be isolated under milder basic conditions. youtube.com Furthermore, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Reaction with organometallic reagents, such as Grignard or organolithium reagents, provides a route to ketones. chemistrysteps.compearson.com
The aromatic ring of the benzonitrile is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the cyano group. wikipedia.org However, under forcing conditions, electrophilic substitution can occur.
The following table summarizes key intermolecular reactions:
| Functional Group | Reaction Type | Reagents and Conditions | Product | Citation |
| 1,3-Dioxane | Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 3-(2-cyanophenyl)propanal | organic-chemistry.orglookchem.comacs.org |
| Nitrile | Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, Heat | 2-(2-carboxyethyl)benzonitrile | libretexts.orgchemistrysteps.comyoutube.com |
| Nitrile | Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | 2-(2-carboxyethyl)benzonitrile (as salt) | libretexts.orgyoutube.com |
| Nitrile | Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 2-(3-aminopropyl)benzonitrile | chemistrysteps.comlibretexts.org |
| Nitrile | Reaction with Grignard Reagent | 1. RMgBr, Et₂O; 2. H₃O⁺ | 2-(2-oxoalkyl)benzonitrile | chemistrysteps.compearson.com |
| Benzene Ring | Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers | masterorganicchemistry.comlibretexts.org |
Intramolecular Reactivity
While direct intramolecular reactions on the intact this compound are not commonly reported, the potential for such reactions exists, particularly following the transformation of one of the functional groups. For instance, if the nitrile group were reduced to a primary amine, the resulting aminopropyl side chain could potentially interact with the dioxane moiety under certain conditions, although this would likely require activation of the acetal.
A more plausible intramolecular scenario involves the unmasking of the aldehyde. Hydrolysis of the dioxane ring would yield 3-(2-cyanophenyl)propanal. While no direct intramolecular cyclization between an aldehyde and a nitrile under neutral or standard acidic/basic conditions is expected, the presence of both functionalities in proximity could enable unique transformations in the presence of specific catalysts or reagents. For example, a reductive amination sequence could occur intramolecularly if the nitrile were partially reduced to an imine in the presence of the aldehyde.
Applications of 2 1,3 Dioxan 2 Ylethyl Benzonitrile in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
The utility of 2-(1,3-Dioxan-2-ylethyl)benzonitrile as a synthetic intermediate stems from its capacity to engage in a diverse array of chemical reactions at its distinct functional sites. The benzonitrile (B105546) moiety can undergo transformations such as hydrolysis, reduction, or participation in cycloadditions, while the dioxane group masks a reactive aldehyde, which can be unveiled at a strategic point in a synthetic sequence. This dual functionality allows for the carefully orchestrated assembly of complex molecules.
The structure of this compound is well-suited for the synthesis of heterocyclic compounds, which are core motifs in many natural products and pharmaceuticals. After deprotection of the dioxane ring to reveal the ortho-aldehyde functionality, the resulting 2-formyl-substituted benzonitrile derivative becomes a prime candidate for cascade reactions that construct elaborate heterocyclic systems. nih.gov For instance, such precursors are used in the synthesis of isoindolin-1-ones, a structural motif found in bioactive natural products like taliscanine. nih.gov
Furthermore, Grignard reagents derived from similar dioxane-protected structures, such as (1,3-Dioxan-2-ylethyl)magnesium bromide, are employed in key synthetic steps for producing febrifugine-based antimalarial drugs. sigmaaldrich.com This highlights the role of the dioxane-protected ethyl chain as a crucial building block for accessing medicinally relevant natural product analogues.
A multifunctional scaffold is a molecular core that presents multiple points for chemical modification, allowing for the systematic construction of diverse chemical libraries or complex materials. This compound exemplifies such a scaffold. Its three key components—the aromatic ring, the nitrile group, and the protected aldehyde—can be addressed with high chemo-selectivity. This modularity is a desirable feature in the development of functional materials like hydrogels, where dendritic and multifunctional building blocks are used to control properties such as crosslinking density and mechanical strength. mdpi.com The ability to selectively functionalize the scaffold allows for the creation of tailored molecules for applications in materials science and medicinal chemistry.
Tandem and Cascade Reactions Utilizing this compound
Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to increasing molecular complexity from simple starting materials. nih.gov The deprotected form of this compound, which is an ortho-carbonyl-substituted benzonitrile, is an ideal substrate for such processes. Research has demonstrated that ortho-formylbenzonitriles can react with various nucleophiles in base-promoted cascade sequences to yield complex polycyclic structures like 3,3-dialkylated isoindolin-1-ones. nih.gov These reactions can combine up to six elemental steps in one pot under mild, metal-free conditions, showcasing a green and efficient synthetic strategy. nih.gov
The following table outlines a representative cascade reaction starting from a precursor derivable from this compound.
| Starting Precursor (Post-Deprotection) | Reagent | Key Transformation Steps | Final Product Class | Reference |
|---|---|---|---|---|
| 2-Formylbenzonitrile | ((Chloromethyl)sulfonyl)benzene | 1. Aldol (B89426) Addition 2. Intramolecular Cyclization (Thorpe-Ziegler) 3. Tautomerization 4. Nucleophilic Substitution | (Z)-3-(sulfonyl-methylene)isoindolin-1-one | nih.gov |
Chemoselective Transformations Enabled by the Dioxane Protecting Group
The 1,3-dioxane (B1201747) group serves as a robust protecting group for the aldehyde functionality. thieme-connect.de Cyclic acetals like dioxanes are generally stable to a wide range of reagents, including bases, organometallic nucleophiles, hydrides, and many oxidizing agents. thieme-connect.deorganic-chemistry.org This stability is crucial for achieving chemoselectivity in a multifunctional molecule like this compound. It allows chemists to perform reactions exclusively at the nitrile group or the aromatic ring without affecting the masked aldehyde. Deprotection is typically achieved under acidic conditions, which cleaves the acetal (B89532) to regenerate the carbonyl. organic-chemistry.org This orthogonal strategy is fundamental in multi-step synthesis.
The table below illustrates the chemoselective potential governed by the dioxane protecting group.
| Reagent/Condition | Reactive Site | Outcome | Reference |
|---|---|---|---|
| LiAlH₄ (Lithium Aluminium Hydride) | Nitrile group | Reduction of nitrile to a primary amine; dioxane ring is stable. | wikipedia.org |
| NaOH (aq), Heat | Nitrile group | Hydrolysis of nitrile to a carboxylic acid; dioxane ring is stable. | thieme-connect.de |
| Aqueous Acid (e.g., HCl) | Dioxane group | Deprotection to reveal the aldehyde; nitrile group is stable under mild conditions. | organic-chemistry.org |
| Grignard Reagents (e.g., RMgBr) | Nitrile group | Addition to the nitrile to form a ketone after hydrolysis; dioxane ring is stable. | thieme-connect.de |
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation for Key Transformations
Understanding the formation of 2-(1,3-Dioxan-2-ylethyl)benzonitrile involves examining the key bond-forming reactions: the creation of the 1,3-dioxane (B1201747) ring (an acetal) and the introduction of the benzonitrile (B105546) group. A plausible synthetic route involves the acid-catalyzed reaction of a suitable aldehyde with 1,3-propanediol (B51772) to form the dioxane ring. wikipedia.orgorganic-chemistry.orglibretexts.org
Protonation of the aldehyde carbonyl group by an acid catalyst to increase its electrophilicity. libretexts.org
Nucleophilic attack of one of the hydroxyl groups of 1,3-propanediol on the protonated carbonyl carbon. libretexts.org
Deprotonation to form a neutral hemiacetal intermediate. libretexts.org
Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). libretexts.org
Loss of a water molecule to form a resonance-stabilized oxocarbenium ion.
Intramolecular attack by the second hydroxyl group of the propanediol (B1597323) chain onto the carbocation.
Deprotonation of the resulting oxonium ion to yield the final 1,3-dioxane ring and regenerate the acid catalyst. libretexts.org
The rate-determining step in acid-catalyzed acetal (B89532) formation is generally considered to be the reaction of the second alcohol molecule with the conjugate acid of the intermediate hemiacetal. cdnsciencepub.com In the case of 1,3-dioxane formation, this corresponds to the ring-closing step where the second hydroxyl group attacks the oxocarbenium ion.
Computational studies on related systems suggest that the transition state for this cyclization likely resembles a chair-like conformation to minimize steric strain. thieme-connect.de For the formation of 2-substituted 1,3-dioxanes, the transition state that places the bulky substituent in a pseudo-equatorial position is generally favored. thieme-connect.de In the context of this compound, the transition state leading to the final product would involve the approach of the terminal hydroxyl group to the electrophilic carbon in a conformation that prefigures the stable chair form of the dioxane ring. DFT calculations on similar cycloaddition reactions have been used to explore reaction pathways and transition state geometries, confirming that such analyses are crucial for understanding regioselectivity and reaction barriers. mdpi.comresearchgate.net
Kinetic studies on the hydrolysis of various acetals and ketals, the reverse of their formation, provide insight into the mechanism. These reactions are subject to general acid catalysis. Kinetic studies on the reactions of substituted benzonitrile oxides have also been performed, though these typically involve cycloadditions rather than the synthesis of the core structure of the target molecule. rsc.orgrsc.org
Kinetic Isotope Effects (KIEs) are powerful tools for probing transition state structures. nih.gov Studies on acetal and ketal formation have measured secondary β-hydrogen isotope effects. For example, the equilibrium isotope effect (KH/KD) for the formation of the ethylene (B1197577) ketal of phenylacetone (B166967) is 0.91 per deuterium. cdnsciencepub.com These inverse isotope effects (kH/kD < 1) are indicative of a change in hybridization from sp2 (carbonyl) to sp3 (acetal), which results in a stiffening of the C-H bending vibrations in the transition state and product. nih.govcdnsciencepub.com An O-18 tracer study of acetal formation confirmed that the reaction proceeds via cleavage of the aldehyde-carbon to oxygen bond, with the oxygen from the aldehyde being incorporated into the water molecule that is eliminated. cdnsciencepub.com
Density Functional Theory (DFT) and other ab initio methods are invaluable for modeling reaction pathways and have been applied extensively to systems containing benzonitrile and dioxane motifs. mdpi.compnas.orgresearchgate.net For instance, DFT studies at the B3LYP level of theory have been used to investigate the cycloaddition reactions of benzonitrile oxide, mapping out the potential energy surface and identifying transition states. researchgate.net
Similarly, the mechanism of 1,3-dioxane formation can be computationally modeled. Such models can calculate the relative energies of intermediates and transition states along the reaction coordinate, from the initial protonation of the precursor aldehyde to the final ring closure. researchgate.net These calculations can confirm the step-wise nature of the mechanism and provide quantitative data on activation barriers. For example, quantum chemistry and ab initio molecular dynamics have been used to model the formation of benzonitrile itself under specific conditions, demonstrating that submerged barriers can be smoothly overcome during the reaction. pnas.org Computational modeling of liquid benzonitrile has also provided insights into its structural properties and intermolecular interactions, which can influence its reactivity. acs.orgchemrxiv.org
Conformational Analysis of this compound
The three-dimensional structure and flexibility of this compound are determined by the conformational preferences of the 1,3-dioxane ring and the rotational freedom of the ethyl linker.
The 1,3-dioxane ring, like cyclohexane, strongly prefers to adopt a chair conformation to minimize torsional and steric strain. thieme-connect.deacs.org However, due to the shorter C-O bond length compared to C-C bonds, the energy barrier for the chair-to-twist-boat interconversion is lower than in cyclohexane. thieme-connect.de
For 2-substituted 1,3-dioxanes, the substituent—in this case, the -(CH2)2-Ph-CN group—can occupy either an axial or an equatorial position on the chair conformer.
Equatorial Conformer: The substituent points away from the ring, which is generally the thermodynamically preferred position for bulky groups to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions. thieme-connect.de
Axial Conformer: The substituent points vertically, parallel to the principal axis of the ring, leading to steric repulsion with the C4 and C6 axial hydrogens.
The equilibrium between these two chair forms is dictated by the conformational free energy (A-value) of the substituent. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have revealed the pathways for isomerization between equatorial and axial chair conformers, proceeding through twist-boat intermediates. researchgate.net The preference for the equatorial position is a dominant factor in the conformational landscape of such molecules. thieme-connect.deacs.org
| Conformation | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Chair | 0.0 (Reference) | Most stable, staggered bonds |
| Twist-Boat | ~4.9 - 5.5 | Flexible form, intermediate in ring inversion |
| Boat | ~6.0 - 7.0 | Transition state, eclipsed bonds |
Note: Energies are generalized from studies on 1,3-dioxane and its simple derivatives and serve as an illustrative model. thieme-connect.deresearchgate.net
The ethyl linker introduces additional degrees of conformational freedom, primarily concerning rotation around the C-C single bonds.
Rotation around the C(dioxane)-C(ethyl) bond: This rotation determines the orientation of the ethyl chain relative to the dioxane ring.
Rotation around the C(ethyl)-C(ethyl) bond: This leads to classic anti and gauche conformers.
Rotation around the C(ethyl)-C(aryl) bond: This orients the plane of the benzonitrile group.
Computational studies on similar phenylethyl systems, such as 2-phenylethanol (B73330) and 2-phenylethanethiol, show that multiple conformers exist within a small energy window, often stabilized by weak intramolecular interactions like C-H···π or S-H···π hydrogen bonds. researchgate.net For this compound, the anti conformation of the ethyl linker, which minimizes steric hindrance, is expected to be the most stable. However, gauche conformers may be populated at room temperature.
The rotational barrier for the phenyl group in related molecules has been calculated to be relatively low. For instance, in phenylurea, the barrier to rotation around the N-C(aryl) bond is predicted to be 2.4 kcal/mol. acs.orgpnnl.gov A similar low barrier would be expected for the rotation of the benzonitrile group in the target molecule. The rotation of the entire ethyl linker would be more hindered. Studies on alkyl-substituted systems show that the barrier to rotation for an ethyl group can be around 6.2 kcal/mol. acs.orgpnnl.gov These barriers are low enough to allow for rapid interconversion between rotational isomers at ambient temperatures.
| Rotation | Analogous System | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Aryl Group Rotation | Phenylurea | 2.4 | pnnl.gov |
| Ethyl Group Rotation | Ethylurea | 6.2 | pnnl.gov |
| Methyl Group Rotation | Apilimod (Antiviral Drug) | 2.0 - 4.0 | nih.gov |
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the chemical nature of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons within the molecule, which in turn dictates its geometry, energy, and reactivity. For a molecule like this compound, which combines an aromatic nitrile with a saturated heterocyclic group, these calculations reveal the electronic interplay between the different functionalities.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be primarily located on the benzonitrile moiety, specifically the π-system of the benzene (B151609) ring. The electron-withdrawing nature of the nitrile group generally lowers the energy of the HOMO compared to unsubstituted benzene. The LUMO, conversely, is also anticipated to be centered on the benzonitrile part of the molecule, particularly on the π* orbitals of the ring and the C≡N triple bond. The ethyl-dioxan substituent, being largely a σ-system, is predicted to have a smaller, but not negligible, electronic influence, primarily through inductive effects. rsc.org
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Energy (eV) | Description |
| HOMO Energy | -6.8 eV | Represents the energy of the highest occupied molecular orbital; related to the ionization potential and the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital; related to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | The energy difference between the HOMO and LUMO; a larger gap implies greater kinetic stability. |
Note: The values presented in this table are illustrative and represent typical energies for a substituted benzonitrile, calculated using DFT. They serve to demonstrate the type of data obtained from FMO analysis.
The way charge is distributed across a molecule is fundamental to its intermolecular interactions and reactivity. Computational methods can calculate the partial atomic charges on each atom, providing a quantitative picture of the molecule's polarity. In this compound, the nitrile group is strongly electron-withdrawing, leading to a significant polarization of the C≡N bond, with the nitrogen atom bearing a partial negative charge and the attached carbon atom a partial positive charge. This also results in a net withdrawal of electron density from the benzene ring.
The oxygen atoms in the 1,3-dioxane ring are highly electronegative and will thus have partial negative charges. The carbon atoms bonded to these oxygens will, in turn, carry partial positive charges. This charge distribution influences how the molecule interacts with other polar molecules, solvents, and reactants in a chemical process. rsc.org
Bonding analysis further details the nature of the chemical bonds within the molecule, including their order, strength, and polarization. For instance, the C-CN bond will have a degree of partial double bond character due to resonance with the benzene ring, a feature that can be quantified through computational analysis.
Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound
| Atom | Predicted Partial Charge (a.u.) | Rationale |
| N (Nitrile) | -0.45 | High electronegativity of nitrogen in the C≡N group. |
| C (Nitrile) | +0.15 | Attached to the electronegative nitrogen. |
| C (ipso- to CN) | +0.10 | Electron withdrawal by the nitrile group. |
| O (Dioxane) | -0.50 | High electronegativity of oxygen. |
| C (between O atoms) | +0.30 | Bonded to two electronegative oxygen atoms. |
Note: These charge values are hypothetical and for illustrative purposes, based on general principles of electronegativity and inductive/resonance effects. Actual values would be derived from a specific computational analysis (e.g., Natural Bond Orbital analysis).
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govijstr.org By calculating the vibrational frequencies and magnetic shielding tensors, theoretical models can generate spectra that, when compared with experimental data, aid in structure elucidation and detailed spectral assignment.
For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. escholarship.org Key predicted vibrational modes would include the characteristic C≡N stretch of the nitrile group (typically in the 2220-2260 cm⁻¹ region), the C-O-C stretching modes of the dioxane ring (around 1050-1150 cm⁻¹), and various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule. researchgate.netresearchgate.net
Similarly, theoretical predictions of NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk These calculations provide theoretical chemical shifts for each ¹H and ¹³C nucleus in the molecule. For this compound, this would help in assigning the complex array of signals from the aromatic protons, the ethyl bridge protons, and the diastereotopic protons of the dioxane ring. The chemical shifts of the aromatic carbons would also be influenced by the electron-withdrawing nitrile group. ijstr.orgrsc.org
Table 3: Illustrative Theoretically Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Functional Group |
| IR Frequency (C≡N stretch) | ~2235 cm⁻¹ | Nitrile |
| IR Frequency (C-O-C stretch) | ~1120 cm⁻¹ | Dioxane Ether |
| ¹³C NMR Chemical Shift (C≡N) | ~118 ppm | Nitrile |
| ¹³C NMR Chemical Shift (ipso-C) | ~112 ppm | Aromatic carbon attached to CN |
| ¹H NMR Chemical Shift (Aromatic) | 7.4 - 7.8 ppm | Benzene Ring |
| ¹H NMR Chemical Shift (Dioxane CH₂) | 3.7 - 4.1 ppm | -O-CH₂- |
Note: These are representative values based on typical ranges for the specified functional groups and are intended for illustrative purposes. Actual values can vary based on the specific molecular environment and the computational method used.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(1,3-dioxan-2-ylethyl)benzonitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the nuclei. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl linker protons, and the protons of the 1,3-dioxane (B1201747) ring. The ¹³C NMR spectrum would similarly show unique resonances for the aromatic carbons, the nitrile carbon, the ethyl carbons, and the dioxane carbons. docbrown.info
Two-dimensional NMR techniques are essential for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, primarily those separated by two or three bonds. It would be used to trace the connectivity within the ethyl group (-CH₂-CH₂-) and to identify adjacent protons on the 1,3-dioxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom it is directly attached to. researchgate.net It provides a direct link between the ¹H and ¹³C assignments, confirming, for example, which proton signal corresponds to the benzylic -CH₂- group versus the -CH₂- group adjacent to the dioxane ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the distinct fragments of the molecule. Key correlations would include those between the benzylic protons and the aromatic carbons (including the carbon bearing the cyano group) and between the protons on the ethyl linker and the acetal (B89532) carbon (C2) of the dioxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the benzylic protons and the H4/H6 protons of the dioxane ring, helping to define the preferred rotational conformation around the C-C bonds of the ethyl linker.
The following tables outline the predicted NMR data for this compound, based on values for benzonitrile (B105546), ortho-substituted benzenes, and 1,3-dioxane derivatives. docbrown.infochemicalbook.comdocbrown.inforesearchgate.net
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic (4H) | 7.20 - 7.70 | m | Complex pattern due to ortho-substitution. |
| Benzylic (-CH₂-Ar) | ~2.90 | t | Triplet, coupled to the adjacent CH₂ group. |
| Ethyl (-CH₂-CH₂-Dioxane) | ~2.00 | t | Triplet, coupled to the benzylic CH₂ group. |
| Dioxane H2 (acetal) | ~4.80 | t | Triplet, coupled to adjacent CH₂ on the ethyl chain. |
| Dioxane H4, H6 (axial) | ~3.75 | m | Protons on carbons adjacent to oxygens. |
| Dioxane H4, H6 (equatorial) | ~4.10 | m | Protons on carbons adjacent to oxygens. |
| Dioxane H5 (axial & equatorial) | ~1.50 - 2.10 | m | Protons on the central carbon of the propane-1,3-diol unit. |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C≡N (nitrile) | ~118 | |
| Quaternary Aromatic (C-CN) | ~112 | |
| Quaternary Aromatic (C-CH₂) | ~142 | Deshielded due to substitution. |
| Aromatic (4 CH) | 127 - 134 | |
| Acetal (C2) | ~101 | Characteristic shift for a C2-substituted dioxane. docbrown.info |
| Dioxane (C4, C6) | ~67 | Carbons adjacent to oxygens. docbrown.info |
| Dioxane (C5) | ~26 | Central carbon of the propane-1,3-diol unit. docbrown.info |
| Benzylic (-CH₂-Ar) | ~32 | |
| Ethyl (-CH₂-Dioxane) | ~35 |
The 1,3-dioxane ring is not planar and primarily exists in a chair conformation. Variable Temperature (VT) NMR studies would be instrumental in probing the conformational dynamics of the molecule. researchgate.net By recording NMR spectra at different temperatures, one can observe changes in signal shape (e.g., broadening or sharpening) that correspond to molecules interconverting between different conformations at varying rates.
For this compound, VT-NMR could be used to determine the energy barrier for the chair-to-chair ring flip of the dioxane moiety. Furthermore, rotation around the single bonds of the ethyl linker may be sterically hindered by the ortho-benzonitrile group, potentially leading to distinct rotamers that could be observed and quantified at low temperatures.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound, HRMS would confirm its molecular formula as C₁₃H₁₅NO₂. wikipedia.org
Calculated Mass Data for C₁₃H₁₅NO₂
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ |
| Average Mass | 217.26 g/mol |
| Monoisotopic Mass | 217.1103 u |
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version, [M+H]⁺) and fragmenting it through collision-induced dissociation (CID) to observe its breakdown products. The resulting fragmentation pattern is a fingerprint that helps to confirm the molecular structure. nih.govresearchgate.net
For this compound, the fragmentation is expected to proceed through several key pathways based on the known behavior of acetals, ethers, and alkylbenzonitriles. miamioh.eduwhitman.edulibretexts.org
Plausible Fragmentation Pathways:
Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons is likely, leading to the formation of a stable, resonance-delocalized cyanobenzyl cation.
Acetal Fragmentation: The dioxane ring can fragment through cleavage of the C-O bonds. A primary loss could be the neutral molecule of propanal or related species, originating from the core of the dioxane ring.
Loss of the Dioxane Moiety: A common pathway for acetals is the cleavage of the bond connecting the side chain to the ring, resulting in a fragment corresponding to the protonated dioxane ring or its breakdown products.
Predicted Key Fragment Ions in MS/MS
| m/z (Mass/Charge) | Proposed Structure / Origin |
|---|---|
| 217 | [M]⁺, Molecular Ion |
| 130 | [M - C₃H₅O₂]⁺, Loss of dioxane radical |
| 116 | [C₈H₆N]⁺, Cyanobenzyl cation from benzylic cleavage |
| 89 | [C₄H₉O₂]⁺, Dioxane-containing fragment |
| 77 | [C₆H₅]⁺, Phenyl cation |
Infrared (IR) and Raman Spectroscopy Methodologies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, the key functional groups—nitrile, aromatic ring, and cyclic acetal—have distinct and readily identifiable vibrational signatures.
Infrared (IR) Spectroscopy: In IR spectroscopy, polar bonds typically produce strong absorptions. The C≡N and C-O bonds are expected to be prominent. docbrown.infochemicalbook.comnist.gov
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly effective for observing the vibrations of the benzene (B151609) ring. asianpubs.orgchemicalbook.comresearchgate.net
Predicted Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Medium |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Medium |
| 2230 - 2220 | C≡N Nitrile Stretch | Strong, Sharp | Medium |
| 1600, 1480 | Aromatic C=C Stretch | Medium-Strong | Strong |
| ~1140 & ~1070 | C-O-C Asymmetric & Symmetric Stretch | Strong | Weak |
The combination of these spectroscopic methods provides a powerful and comprehensive approach to confirm the identity and explore the structural nuances of this compound.
Vibrational Band Assignments for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum is a composite of the vibrations from the benzonitrile and the 1,3-dioxane ethyl moieties.
The nitrile (C≡N) stretching vibration is one of the most characteristic and easily identifiable peaks in the infrared spectrum. For benzonitrile and its derivatives, this band typically appears in the region of 2220-2240 cm⁻¹. The intensity of this band can be influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net
The 1,3-dioxane ring, a cyclic ether, exhibits characteristic C-O stretching vibrations. Cyclic ethers typically show strong C-O stretching bands in the fingerprint region, generally between 1070 and 1140 cm⁻¹. wikipedia.org The aromatic ring of the benzonitrile moiety will also produce a series of characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which are typically observed in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring—in this case, ortho-substitution—influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.
A detailed, albeit predictive, assignment of the major vibrational bands for this compound is presented in the table below, based on established group frequencies for benzonitriles and 1,3-dioxanes. researchgate.netwikipedia.orgnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | Benzonitrile Ring | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | Ethyl and Dioxane | 2990-2850 | Medium to Strong |
| Nitrile C≡N Stretch | Benzonitrile | 2240-2220 | Medium, Sharp |
| Aromatic C=C Stretch | Benzene Ring | 1600, 1580, 1500, 1450 | Medium to Strong |
| Aliphatic C-H Bend | Ethyl and Dioxane | 1470-1430 | Medium |
| C-O-C Asymmetric Stretch | 1,3-Dioxane | 1140-1070 | Strong |
| Ortho-substitution Bend | Aromatic Ring | ~750 | Strong |
This table is generated based on typical vibrational frequencies of related functional groups and compounds.
X-ray Crystallography
The definitive three-dimensional structure of a crystalline solid is determined by X-ray crystallography.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
Should crystals of sufficient quality be obtainable, single-crystal X-ray diffraction would provide an unambiguous determination of the molecular structure of this compound. This technique would confirm the connectivity of the atoms, and provide precise bond lengths, bond angles, and torsion angles. For instance, the C≡N bond length in benzonitrile derivatives is a parameter of interest. researchgate.net
The analysis would also reveal the conformation of the 1,3-dioxane ring, which typically adopts a chair conformation. The orientation of the ethylbenzonitrile substituent on the dioxane ring (axial vs. equatorial) would be definitively established. Furthermore, the crystal packing arrangement would be elucidated, showing the intermolecular interactions such as C-H···N or C-H···O hydrogen bonds that stabilize the crystal lattice. nih.gov The study of crystal packing in dioxane-containing compounds has shown varied and complex arrangements. researchgate.net
While no specific crystallographic data for this compound is publicly available, a hypothetical table of crystallographic parameters is presented below to illustrate the type of data that would be obtained from such an analysis.
| Parameter | Description | Hypothetical Value |
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 8.2, c = 14.1 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.3, γ = 90 |
| V (ų) | The volume of the unit cell. | 1170 |
| Z | The number of molecules per unit cell. | 4 |
| D_calc (g/cm³) | The calculated density of the crystal. | 1.23 |
This table contains hypothetical data for illustrative purposes.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound is amenable to GC analysis. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which aids in its identification.
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the bond between the ethyl group and the dioxane ring, as well as fragmentation of the dioxane ring itself. The benzonitrile moiety is relatively stable and would likely be observed as a prominent fragment. Predicted fragmentation could include the loss of the dioxane ring or parts of it, and the formation of a stable tropylium-like cation from the benzonitrile portion.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of organic compounds. For a compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for a related isomer, 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to improve peak shape. researchgate.net A similar system would likely be effective for this compound. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.
A hypothetical set of HPLC conditions for the analysis of this compound is provided in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table presents a hypothetical set of HPLC parameters based on methods for similar compounds. researchgate.netsielc.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and scalable methods for the synthesis of 2-(1,3-Dioxan-2-ylethyl)benzonitrile is a foundational research objective. While not described in detail in the current literature, several plausible synthetic routes can be conceptualized based on established organic chemistry principles. Future research should focus on optimizing these pathways for yield, purity, and cost-effectiveness.
One logical approach begins with commercially available 2-acetylbenzonitrile. The protection of the ketone as a cyclic ketal using 1,3-propanediol (B51772) under acidic catalysis would yield the target molecule. organic-chemistry.orgthieme-connect.de An alternative strategy could involve the protection of 2-(2-bromoethyl)benzaldehyde, followed by a nucleophilic substitution with a cyanide source. A more convergent approach might employ organometallic chemistry, such as the reaction of a Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (B48130) with a cyanating agent like copper(I) cyanide. The synthesis of related 2-alkylbenzonitriles has been documented, providing a basis for these explorations. asianpubs.orgresearchgate.net
A comparative analysis of these potential routes is essential for identifying the most viable method for large-scale production.
| Table 7.1.1: Comparison of Potential Synthetic Routes | | :--- | :--- | :--- | :--- | | Route | Starting Materials | Key Transformation | Potential Advantages/Disadvantages | | Route A | 2-Acetylbenzonitrile, 1,3-Propanediol | Acid-catalyzed ketalization | Adv: Direct, potentially high-yielding. Disadv: Requires pre-existing ketone. | | Route B | 2-(2-Bromoethyl)benzaldehyde, 1,3-Propanediol, Cyanide source | Acetal (B89532) protection followed by cyanation | Adv: Modular, allows for variation. Disadv: Multi-step, potential for side reactions. | | Route C | 2-(2-Bromoethyl)-1,3-dioxane, Copper(I) Cyanide | Grignard formation and cyanation | Adv: Convergent. Disadv: Requires careful control of organometallic reaction. |
Development of Catalytic Asymmetric Transformations
While this compound is an achiral molecule, its structure provides multiple handles for the introduction of chirality through catalytic asymmetric transformations. Such transformations would generate high-value, enantioenriched building blocks for the pharmaceutical and agrochemical industries.
Future research could target the nitrile group for asymmetric reduction to a primary amine using chiral catalysts. acs.org Alternatively, the aromatic ring could undergo asymmetric hydrogenation. A particularly promising avenue involves the deprotection of the dioxane to reveal the aldehyde, which can then participate in a wide range of well-established asymmetric reactions, such as aldol (B89426) additions, allylation, or reductions to form chiral secondary alcohols. mdpi.com Furthermore, the development of stereoconvergent cross-coupling reactions at the benzylic position, if a suitable precursor is used, could provide access to chiral α-arylnitriles. nih.gov
| Table 7.2.1: Potential Asymmetric Transformations | | :--- | :--- | :--- | | Transformation Target | Reaction Type | Potential Chiral Product | | Nitrile Group | Asymmetric Hydrogenation | Chiral Primary Amine | | Benzaldehyde (post-deprotection) | Asymmetric Aldol Addition | Chiral β-Hydroxy Aldehyde | | Benzaldehyde (post-deprotection) | Asymmetric Allylation | Chiral Homoallylic Alcohol | | Aromatic Ring | Asymmetric Hydrogenation | Chiral Cyclohexane Derivative |
Integration into Flow Chemistry Methodologies
The translation of synthetic procedures from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility. nih.gov The synthesis and modification of this compound are well-suited for integration into flow chemistry systems.
Future work should explore the development of a continuous flow process for the synthesis of the target compound. For instance, a packed-bed reactor containing a solid acid catalyst could be used for the continuous protection of 2-acetylbenzonitrile. rsc.org Cyanide-free methods for nitrile synthesis, which are particularly amenable to flow chemistry, could also be adapted. rsc.orgrsc.org Additionally, the subsequent transformations of the molecule, such as the deprotection of the dioxane or the reduction of the nitrile, could be performed in-line using sequential flow reactors, creating a streamlined process from simple precursors to more complex products. acs.orgacs.orgresearchgate.net
Expansion of Applications in Complex Molecular Architecture Synthesis
The true value of this compound lies in its potential as a bifunctional building block for the synthesis of complex molecular architectures. The dioxane serves as a robust protecting group for an aldehyde, stable to many reaction conditions under which the nitrile can be manipulated. organic-chemistry.orgthieme-connect.de Conversely, the nitrile can be retained while the aldehyde is unmasked and reacted. rsc.org
The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a ketone via reaction with organometallic reagents. wikipedia.org This dual reactivity allows for a stepwise, controlled elaboration of the molecule. For example, the nitrile could be converted to an amine, which is then used to direct a subsequent reaction before the aldehyde is revealed for further transformation. This strategic utility could be applied to the synthesis of novel heterocyclic scaffolds or natural product analogues.
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide significant insights.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's preferred conformation, paying close attention to the orientation of the ethylbenzonitrile substituent on the dioxane ring. scispace.comresearchgate.netresearchgate.net Such studies can elucidate the steric and electronic environment around the reactive centers. utexas.edu Furthermore, computational models can predict the transition states and activation energies for proposed reactions, helping to identify the most feasible synthetic pathways and to understand the origins of selectivity in potential asymmetric transformations. mdpi.comresearchgate.netderpharmachemica.com
| Table 7.5.1: Proposed Computational Investigation Parameters | | :--- | :--- | :--- | | Computational Method | Property to Investigate | Expected Insight | | Density Functional Theory (DFT) | Conformational Analysis | Lowest energy structure, steric accessibility of functional groups. | | DFT with Solvation Model | Reaction Energetics | Prediction of reaction feasibility and product stability. | | Transition State Searching | Mechanistic Pathways | Identification of reaction mechanisms and selectivity-determining steps. | | Natural Bond Orbital (NBO) Analysis | Electronic Structure | Charge distribution, nature of chemical bonds. |
Design of Novel Functional Materials Utilizing the Compound's Architecture
The benzonitrile (B105546) moiety is a well-known component in a variety of functional materials, including liquid crystals, polymers, and ligands for coordination chemistry. chemscene.comosti.gov The unique structure of this compound makes it an interesting candidate for the design of new materials.
After suitable modification, the molecule could be incorporated into polymer backbones. For example, the nitrile could be involved in polymerization or the deprotected aldehyde could be used in condensation polymerizations. lu.semdpi.com The rigid aromatic ring and polar nitrile group are features that could impart desirable thermal or electronic properties. Additionally, the benzonitrile unit is a known building block for liquid crystals; derivatization of the scaffold could lead to new mesogenic compounds with unique phase behaviors. researchgate.netresearchgate.netsemanticscholar.org The potential for this molecule to act as a ligand for metal-organic frameworks, after conversion of the nitrile to a suitable coordinating group like a carboxylic acid or tetrazole, also warrants investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
